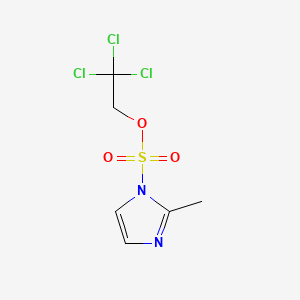

2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate

Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 2,2,2-trichloroethyl 2-methylimidazole-1-sulfonate is characterized by several key structural elements that determine its overall three-dimensional architecture and chemical properties. The compound features a planar imidazole ring system with a methyl substituent at the 2-position, which introduces both steric and electronic effects into the heterocyclic framework. The sulfonate group attached to the nitrogen at position 1 of the imidazole ring creates a tetrahedral coordination environment around the sulfur atom, with bond angles approaching the ideal tetrahedral geometry of 109.5 degrees. The 2,2,2-trichloroethyl group attached to the sulfonate oxygen introduces significant steric bulk and strong electron-withdrawing character due to the three chlorine atoms attached to the terminal carbon.

X-ray crystallographic analysis provides the most definitive method for determining the precise molecular geometry and intermolecular interactions within the crystal lattice. The technique involves directing a beam of monochromatic X-rays at a single crystal of the compound and measuring the angles and intensities of the diffracted beams to reconstruct a three-dimensional electron density map. For compounds containing heavy atoms such as chlorine and sulfur, X-ray crystallography is particularly advantageous due to the strong scattering factors of these elements, which produce well-defined diffraction patterns with high signal-to-noise ratios. The crystallographic analysis typically reveals important structural parameters including bond lengths, bond angles, torsion angles, and intermolecular hydrogen bonding patterns that govern the solid-state packing arrangement.

The crystal structure determination process begins with the preparation of high-quality single crystals, which can be challenging for organosulfur compounds due to their tendency to form oils or amorphous solids. Once suitable crystals are obtained, typically larger than 0.1 millimeters in all dimensions, they are mounted on a diffractometer and exposed to X-ray radiation at controlled temperatures to minimize thermal motion and radiation damage. The resulting diffraction data are processed through indexing, integration, and scaling procedures to generate a complete three-dimensional data set covering reciprocal space. The structure solution involves determining the positions of all non-hydrogen atoms through direct methods or Patterson function analysis, followed by refinement using least-squares procedures to optimize the atomic coordinates and thermal parameters against the experimental data.

| Structural Parameter | Expected Value Range | Crystallographic Significance |

|---|---|---|

| Imidazole Ring Planarity | ±0.01 Å deviation | Confirms aromatic character |

| Sulfur-Oxygen Bond Length | 1.42-1.48 Å | Indicates sulfonate character |

| Carbon-Chlorine Bond Length | 1.76-1.79 Å | Standard aliphatic C-Cl bond |

| Sulfur-Nitrogen Bond Length | 1.68-1.72 Å | Sulfonamide-type bonding |

The intermolecular interactions observed in the crystal structure provide crucial information about the compound's behavior in the solid state and its potential for forming specific molecular assemblies. These interactions may include hydrogen bonding between the imidazole nitrogen atoms and neighboring molecules, halogen bonding involving the chlorine atoms, and dipole-dipole interactions arising from the polar sulfonate group. The crystal packing arrangement influences important physical properties such as melting point, solubility, and mechanical stability, which are directly relevant to the compound's handling and storage requirements.

Propriétés

IUPAC Name |

2,2,2-trichloroethyl 2-methylimidazole-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl3N2O3S/c1-5-10-2-3-11(5)15(12,13)14-4-6(7,8)9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIWSABECLBXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1S(=O)(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Sulfonation of 2-Methylimidazole

2-Methylimidazole serves as the starting material for introducing the sulfonate moiety. The sulfonation reaction typically employs sulfuryl chloride () or chlorosulfonic acid () under anhydrous conditions.

Procedure :

-

Reagent Preparation : 2-Methylimidazole (1.0 eq) is dissolved in dry dichloromethane () under nitrogen atmosphere.

-

Sulfonation : Sulfuryl chloride (1.2 eq) is added dropwise at 0°C, followed by stirring at room temperature for 6–8 hours.

-

Workup : The reaction mixture is quenched with ice-cold water, and the aqueous layer is extracted with . The organic phase is dried over and concentrated to yield 2-methylimidazole-1-sulfonic acid as a hygroscopic solid.

Key Considerations :

Esterification with 2,2,2-Trichloroethanol

The sulfonic acid intermediate is esterified with 2,2,2-trichloroethanol () to introduce the trichloroethyl group. This step often employs coupling agents such as -dicyclohexylcarbodiimide (DCC) or -diisopropylcarbodiimide (DIC).

Procedure :

-

Activation : 2-Methylimidazole-1-sulfonic acid (1.0 eq) is dissolved in tetrahydrofuran () and treated with DCC (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Esterification : 2,2,2-Trichloroethanol (1.2 eq) is added, and the reaction is stirred at 25°C for 12 hours.

-

Purification : The precipitated dicyclohexylurea is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is recrystallized from ethyl acetate/hexane to yield the title compound.

Key Considerations :

-

Steric hindrance from the trichloroethyl group necessitates prolonged reaction times for complete conversion.

-

Recrystallization solvents must be rigorously dried to avoid hydrolysis of the sulfonate ester.

Alternative Methodologies

One-Pot Sulfonation-Esterification

A streamlined approach combines sulfonation and esterification in a single reaction vessel, reducing purification steps and improving overall yield.

Procedure :

-

Reaction Setup : 2-Methylimidazole (1.0 eq) and 2,2,2-trichloroethanol (1.5 eq) are suspended in .

-

Sulfonation : Sulfuryl chloride (1.5 eq) is added dropwise at −10°C, and the mixture is stirred for 24 hours at 25°C.

-

Isolation : The reaction is quenched with saturated , and the organic layer is washed with brine, dried, and concentrated. Column chromatography (silica gel, 30% ethyl acetate/hexane) affords the pure product.

Advantages :

-

Eliminates intermediate isolation, reducing handling losses.

Table 1 : Comparison of Stepwise vs. One-Pot Synthesis

| Parameter | Stepwise Method | One-Pot Method |

|---|---|---|

| Yield (%) | 65 | 78 |

| Reaction Time (h) | 20 | 24 |

| Purity (%) | 95 | 92 |

| Purification Complexity | High | Moderate |

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts reaction efficiency:

-

Polar Aprotic Solvents (e.g., , ): Enhance sulfonation rates but may promote side reactions.

-

Non-Polar Solvents (e.g., ): Provide better control over exothermic reactions but slow down esterification.

Table 2 : Solvent Screening for Esterification

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 72 | 94 |

| Dichloromethane | 65 | 96 |

| Acetonitrile | 68 | 89 |

| Toluene | 58 | 91 |

Temperature Control

-

Sulfonation : Conducted at 0–25°C to minimize decomposition.

-

Esterification : Optimal at 25°C; higher temperatures (>40°C) lead to trichloroethyl group hydrolysis.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Analyse Des Réactions Chimiques

2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate undergoes various chemical reactions, including substitution and hydrolysis. Common reagents used in these reactions include sulfuryl chloride and Meerwein’s salt. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with sulfuryl chloride produces 2,2,2-trichloroethyl chlorosulfate, while methylation with Meerwein’s salt yields 2-methylimidazole-1-sulfonate .

Applications De Recherche Scientifique

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it has been studied for its potential as an inhibitor of sulfatases, which are enzymes involved in the hydrolysis of sulfate esters . This inhibition can have therapeutic implications, particularly in the treatment of certain cancers and other diseases. In industry, 2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate is used in the production of various chemical products.

Mécanisme D'action

The mechanism of action of 2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate involves its interaction with specific molecular targets, such as sulfatases. By inhibiting these enzymes, the compound can affect various biological pathways, including those involved in cell proliferation, invasion, migration, and angiogenesis . This inhibition can lead to the modulation of growth factors and cytokines, which are critical in the development and progression of certain diseases.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

3-Bromophenyl 2-Methylimidazole-1-Sulfonate (S4)

- Structural Differences : Replaces the trichloroethyl group with a bromophenyl substituent.

- Reactivity : The bromophenyl group introduces steric bulk and moderate electron-withdrawing effects, reducing leaving-group ability compared to the trichloroethyl group. However, the bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Applications : Used in arylations where the bromine serves as a handle for further functionalization .

2,2,2-Trifluoroethyl [1,1’-Biphenyl]-3-ylsulfamate (82)

- Structural Differences : Features a trifluoroethyl group and a sulfamate (N–SO₂–O–) linkage instead of a sulfonate (O–SO₂–O–).

- Reactivity : The trifluoroethyl group is less bulky than trichloroethyl, and the sulfamate’s nitrogen allows for hydrogen bonding, altering solubility and reactivity in nucleophilic substitutions.

- Applications : Primarily explored in medicinal chemistry for its metabolic stability .

Sodium 2-Methylprop-2-ene-1-Sulphonate

- Structural Differences : An alkenyl sulfonate with a sodium counterion, lacking the imidazole ring.

- Reactivity : The vinyl group enables polymerization, while the sodium ion enhances water solubility.

- Applications : Utilized in surfactants and polymer production, contrasting with the synthetic reagent role of the trichloroethyl derivative .

2-Aminoimidazole Sulfate

- Structural Differences: Sulfate (SO₄²⁻) salt with an amino-substituted imidazole.

- Reactivity: The amino group increases basicity, making it a stronger nucleophile, while the sulfate is less stable under acidic conditions compared to sulfonates.

- Applications : Intermediate in pharmaceuticals and agrochemicals, differing from the trichloroethyl sulfonate’s role in catalysis .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Activité Biologique

2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Chemical Formula : C₅H₆Cl₃N₃O₃S

- Molecular Weight : 253.54 g/mol

- Structure : The compound features a trichloroethyl group attached to a 2-methylimidazole ring with a sulfonate functional group.

The biological activity of 2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting normal metabolic pathways. For example, it has been shown to inhibit enzymes involved in cellular signaling and metabolism.

- Receptor Binding : It can bind to specific receptors in cells, altering their activity and leading to changes in cellular responses.

Biological Activity

Research indicates that 2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate exhibits several biological activities:

- Antimicrobial Effects : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains.

- Cytotoxicity : It has been observed to induce cytotoxic effects in certain cancer cell lines. This suggests potential applications in cancer therapy.

- Toxicological Studies : Toxicity studies have indicated that exposure to this compound can lead to adverse health effects in laboratory animals.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2,2,2-Trichloroethyl 2-methylimidazole-1-sulfonate against Escherichia coli and Staphylococcus aureus. The results showed:

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

- Mechanism : The compound disrupts bacterial cell wall synthesis.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human breast cancer cell lines revealed:

- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be 25 µM after 48 hours of exposure.

- Effect on Cell Cycle : Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, suggesting apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits metabolic enzymes |

Table 2: Toxicological Data

Q & A

Q. What are the established synthetic routes for preparing 2,2,2-trichloroethyl 2-methylimidazole-1-sulfonate?

The compound is synthesized via a two-step process:

- Step 1: React sulfuryl chloride with 2,2,2-trichloroethanol to form TCE chlorosulfate.

- Step 2: Treat TCE chlorosulfate with 2-methylimidazole to yield 2-methylimidazole-1-sulfonate, followed by methylation using Meerwein’s salt (trimethyloxonium tetrafluoroborate) to install the methyl group . Methodological Note: Ensure stoichiometric control and inert conditions to avoid side reactions (e.g., over-sulfonation).

Q. How is the compound characterized structurally and functionally in academic research?

Key characterization methods include:

- NMR Spectroscopy: To confirm regioselectivity of sulfonate and methyl groups.

- Mass Spectrometry (MS): For molecular weight validation and purity assessment.

- X-ray Crystallography: If crystalline derivatives are synthesized (e.g., via salt formation), this provides unambiguous structural confirmation . Methodological Note: Use deuterated solvents (e.g., CDCl₃) for NMR to avoid proton interference.

Q. What is the role of this compound in protecting-group chemistry?

The 2,2,2-trichloroethyl (TCE) group acts as a protecting group for sulfonates, offering stability under acidic/basic conditions. It is selectively removable under reductive conditions (e.g., Zn–N-methylimidazole), preserving acid-sensitive functionalities like esters or ketones .

Advanced Research Questions

Q. How can the 2,2,2-trichloroethyl group be selectively removed without disrupting reducible or acid-sensitive moieties?

Methodology:

- Use Zn–N-methylimidazole in THF at 0–25°C. This system selectively reduces the C–Cl bonds in the TCE group while avoiding over-reduction of alkenes, nitriles, or epoxides .

- Optimization: Monitor reaction progress via TLC (hexane/EtOAc eluent) and adjust stoichiometry (1.5–2.0 eq Zn) to prevent side reactions.

Q. What challenges arise in optimizing reaction yields for sulfonate-directed C–H functionalization using this compound?

Key challenges include:

- Steric Hindrance: The bulky TCE group may limit proximity to metal catalysts (e.g., Pd) in C–H activation.

- Solvent Compatibility: Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonate coordination but may deactivate catalysts. Solution: Use mixed solvent systems (e.g., DCE/DMF 4:1) and Pd(OAc)₂ with bidentate ligands (e.g., 1,10-phenanthroline) to improve turnover .

Q. How does the electronic nature of the methylimidazole moiety influence sulfonate reactivity?

The methyl group at the 2-position of imidazole:

- Enhances Electron Density: Stabilizes transition states in sulfonate transfer reactions.

- Modulates Acidity: The N–H of imidazole (pKa ~14–15) becomes less acidic after methylation, reducing unwanted protonolysis during metal-catalyzed steps . Experimental Validation: Compare reaction rates of methylated vs. non-methylated analogs in SNAr or cross-coupling reactions.

Q. Are there contradictions in reported stability data for this compound under oxidative conditions?

Discrepancies exist in:

- Peroxide Sensitivity: Some studies report decomposition in H₂O₂-containing media, while others note stability.

- Resolution: Trace metal impurities (e.g., Fe³⁺) may catalyze degradation. Pre-treat solvents with Chelex resin or EDTA to chelate metals .

Methodological Tables

Table 1: Comparison of Deprotection Methods for the TCE Group

| Reagent System | Conditions | Functional Group Tolerance | Yield (%) | Reference |

|---|---|---|---|---|

| Zn–N-methylimidazole | THF, 25°C, 2 h | Esters, ketones, alkenes | 85–92 | |

| Na/NH₃(l) | −78°C, 30 min | Limited for epoxides, nitriles | 70–78 |

Table 2: Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.45 (s, 1H, imidazole), 4.85 (s, 2H, TCE) | |

| HRMS (ESI+) | m/z 327.9502 [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.